molecular formula C8H7N3O3 B13609251 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid CAS No. 1006486-12-9

3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid

Cat. No.: B13609251
CAS No.: 1006486-12-9
M. Wt: 193.16 g/mol
InChI Key: AOESUBPVLHUZSJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid is a compound that features both pyrazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones, while the isoxazole ring can be formed by the reaction of hydroxylamine with β-keto esters .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(1-Methyl-1H-pyrazol-5-yl)-5-isoxazolecarboxylic acid apart is the combination of pyrazole and isoxazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

1006486-12-9

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6(2-3-9-11)5-4-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13)

InChI Key

AOESUBPVLHUZSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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